Molecular Structure & Functional Architecture of 4,4'-Diselanediyldibenzoic Acid
Molecular Structure & Functional Architecture of 4,4'-Diselanediyldibenzoic Acid
The following technical guide details the molecular architecture, synthesis, and functional applications of 4,4'-diselanediyldibenzoic acid (DSBA).
CAS No: 36297-88-8 IUPAC Name: 4,4'-Diselanediyldibenzoic acid Synonyms: Bis(4-carboxyphenyl) diselenide; 4,4'-Diselenodibenzoic acid[1][2]
Executive Summary
4,4'-Diselanediyldibenzoic acid (DSBA) is a bifunctional organoselenium compound characterized by two benzoic acid moieties linked via a central diselenide (–Se–Se–) bridge. Unlike its sulfur analog (4,4'-dithiodibenzoic acid), DSBA exhibits unique redox lability and surface binding kinetics due to the metallic character of selenium. It serves as a critical "soft" linker in Metal-Organic Frameworks (MOFs), a precursor for high-conductance Self-Assembled Monolayers (SAMs) on gold, and a catalytic mimic of the enzyme Glutathione Peroxidase (GPx).
Molecular Architecture & Crystallography
The physicochemical behavior of DSBA is governed by the geometry of the dichalcogenide bridge.
Structural Parameters
The molecule adopts a non-planar, twisted conformation to minimize lone-pair repulsion between adjacent selenium atoms.
| Parameter | Typical Value (Diaryl Diselenides) | Structural Significance |
| Se–Se Bond Length | 2.33 – 2.37 Å | Longer than S–S (~2.05 Å), indicating a weaker bond ( |
| C–Se Bond Length | 1.91 – 1.93 Å | Significant |
| C–Se–Se Angle | 100° – 105° | Deviates from ideal tetrahedral angle due to lone pair repulsion. |
| C–Se–Se–C Torsion | 80° – 85° | The "open book" dihedral angle is critical for chirality in the solid state and packing in SAMs. |
Crystal Packing & Hydrogen Bonding
In the solid state, DSBA typically forms linear supramolecular chains driven by the carboxylic acid groups.
-
Head-to-Head Dimerization: The carboxylic acid termini (
) form centrosymmetric hydrogen-bonded dimers ( motif) with adjacent molecules. -
Chirality: While the molecule is achiral in solution due to rapid rotation, the restricted torsion angle of the C–Se–Se–C bridge often induces axial chirality within the crystal lattice (P or M helicity).
Figure 1: Connectivity and key geometric parameters of the DSBA molecule. The central Se-Se bridge acts as a flexible hinge, while the terminal carboxyl groups drive supramolecular assembly.
Synthesis & Purification Protocol
Core Principle: The synthesis relies on the generation of a nucleophilic diselenide dianion (
Reagents
-
Precursor: 4-Aminobenzoic acid (PABA).[3]
-
Selenium Source: Elemental Selenium (
) or Potassium Selenocyanate (KSeCN). -
Reductant/Base: Sodium borohydride (
) or KOH/Hydrazine. -
Diazotization:
, .
Step-by-Step Methodology
-
Diazotization:
-
Dissolve 4-aminobenzoic acid (13.7 g, 0.1 mol) in 50 mL HCl and cool to 0–5 °C.
-
Add dropwise a solution of
(6.9 g, 0.1 mol) while maintaining temperature < 5 °C. -
Checkpoint: The solution must remain clear (diazo salt formation).
-
-
Diselenide Formation (Polyselenide Route):
-
Prepare sodium diselenide (
) by reacting Se powder with in water (or NaOH/Hydrazine) under Argon. The solution will turn dark red-brown. -
Slowly add the cold diazonium salt solution to the polyselenide solution at 0 °C.
-
anion performs a nucleophilic aromatic substitution on the diazonium species, releasing
gas.
-
-
Workup & Purification:
-
Acidify the mixture with HCl to precipitate the crude diselenide acid.
-
Purification: Recrystallize from glacial acetic acid or ethanol/water.
-
Yield: Typically 60–70% as a yellow/orange solid.
-
Figure 2: Synthetic pathway via the diazonium salt intermediate. The evolution of nitrogen gas drives the reaction forward.
Spectroscopic Characterization
To validate the synthesis, the following spectral fingerprints must be confirmed:
-
¹H NMR (DMSO-d₆):
- 13.0 ppm (broad s, 2H, –COOH )
- 7.9–8.0 ppm (d, 4H, Ar-H ortho to –COOH)
- 7.6–7.7 ppm (d, 4H, Ar-H meta to –COOH)
-
Note: The absence of aliphatic peaks confirms purity.
-
Mass Spectrometry (ESI-):
-
Molecular Ion
at . The characteristic selenium isotope pattern (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se) is diagnostic.
-
-
IR Spectroscopy:
- : 1680–1700 cm⁻¹ (Carboxylic acid dimer).
- : 2500–3300 cm⁻¹ (Broad, H-bonded).
-
No S–H or Se–H stretch (would appear ~2500 cm⁻¹), confirming the diselenide bridge integrity.
Functional Applications
Self-Assembled Monolayers (SAMs) on Gold
DSBA is a superior alternative to thiols for molecular electronics.
-
Binding Mechanism: The Se–Se bond cleaves on the Au(111) surface to form two Au–Se–Ph–COOH species.
-
Advantage: The Au–Se bond (~40 kcal/mol) is stronger and more resistant to oxidation than the Au–S bond.
-
Conductance: The orbital overlap between Se(4p) and Au(5d/6s) is better than S(3p), leading to lower contact resistance in molecular junctions.
Glutathione Peroxidase (GPx) Mimicry
Diaryl diselenides mimic the catalytic activity of GPx, an enzyme that protects cells from oxidative stress by reducing hydroperoxides.[6][7]
-
Mechanism: The Se–Se bond is cleaved by thiols (like Glutathione, GSH) to form a selenol (ArSeH). This selenol reduces hydrogen peroxide (
) to water, becoming oxidized to selenenic acid (ArSeOH), which is then recycled back to the diselenide. -
Significance: The electron-withdrawing carboxyl groups on DSBA increase the electrophilicity of the Selenium, potentially enhancing the initial attack by the thiol cofactor.
Figure 3: Catalytic cycle of GPx mimicry. DSBA acts as a precatalyst, entering the cycle via reduction to the active selenol species.
References
-
Al-Rubaie, A. Z., et al. (2021).[8][9] "Synthesis, characterization and biological studies of some new organometallic compounds containing mercury, selenium and tellurium based on p-aminobenzoic acid." Journal of Physics: Conference Series, 2063, 012003.[10] Link[10]
-
Vericat, C., et al. (2010). "Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system."[11] Chemical Society Reviews, 39, 1805-1834. Link
-
Mugesh, G., & Singh, H. B. (2000). "Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity."[4][7] Chemical Society Reviews, 29, 347-357. Link
-
Santa Cruz Biotechnology. "Bis(4-carboxyphenyl)diselenide Product Data (CAS 36297-88-8)." Link
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- 4. researchgate.net [researchgate.net]
- 5. Self-assembly mechanism of thiol, dithiol, dithiocarboxylic acid, disulfide and diselenide on gold: an electrochemical impedance study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. ircc.iitb.ac.in [ircc.iitb.ac.in]
- 7. Assessment of the participation of sulfhydryl proteins in the glutathione peroxidase mimicry of diphenyl diselenide in the presence of thiol alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
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